cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Glu]
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Overview
Description
Cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Glu] is a synthetic cyclic peptide composed of several amino acids, including 2-naphthylalanine, arginine, tryptophan, glutamine, norleucine, and glutamic acid. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Glu] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection Steps: Protecting groups on the amino acids are removed using TFA or similar reagents.
Cyclization: The linear peptide is cleaved from the resin and cyclized in solution, often using head-to-tail cyclization methods.
Purification: The cyclic peptide is purified using HPLC to achieve the desired purity.
Industrial Production Methods
For industrial-scale production, the process is scaled up using automated peptide synthesizers. The key steps remain the same, but the equipment and conditions are optimized for larger batches. High-throughput purification techniques, such as preparative HPLC, are employed to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Glu] can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Kynurenine derivatives.
Reduction: Free thiols.
Substitution: Alkylated or acylated peptides.
Scientific Research Applications
Cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Glu] has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide cyclization and stability.
Biology: Investigated for its potential as a scaffold for drug design due to its stability and resistance to degradation.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Glu] depends on its specific application
Binding to Receptors: The peptide can bind to specific receptors on cell surfaces, modulating signaling pathways.
Enzyme Inhibition: It can inhibit enzymes by mimicking natural substrates or binding to active sites.
Membrane Interaction: The peptide can interact with cell membranes, potentially disrupting membrane integrity in microbial cells.
Comparison with Similar Compounds
Similar Compounds
Cyclo[DL-Trp-DL-Arg]: Another cyclic peptide with similar amino acid composition but different sequence and properties.
Cyclo[DL-Gly-DL-Phe]: A simpler cyclic dipeptide used in various biochemical studies.
Cyclo[DL-Tyr-DL-Trp]: Known for its biological activity and structural properties.
Uniqueness
Cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Glu] is unique due to its specific sequence and the presence of 2-naphthylalanine, which imparts distinct chemical and biological properties. Its stability and resistance to enzymatic degradation make it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C46H59N11O9 |
---|---|
Molecular Weight |
910.0 g/mol |
IUPAC Name |
3-[2-butyl-17-carbamoyl-11-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-8-(naphthalen-2-ylmethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicos-5-yl]propanoic acid |
InChI |
InChI=1S/C46H59N11O9/c1-2-3-12-33-41(62)55-35(18-20-39(59)60)43(64)56-36(23-26-15-16-27-9-4-5-10-28(27)22-26)44(65)54-34(14-8-21-50-46(48)49)42(63)57-37(24-29-25-51-31-13-7-6-11-30(29)31)45(66)53-32(40(47)61)17-19-38(58)52-33/h4-7,9-11,13,15-16,22,25,32-37,51H,2-3,8,12,14,17-21,23-24H2,1H3,(H2,47,61)(H,52,58)(H,53,66)(H,54,65)(H,55,62)(H,56,64)(H,57,63)(H,59,60)(H4,48,49,50) |
InChI Key |
PAILFUNFWZLMMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CCC(=O)O |
Origin of Product |
United States |
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